molecular formula C21H20O7 B15125159 D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate

Cat. No.: B15125159
M. Wt: 384.4 g/mol
InChI Key: OKAAPNNOKHRHLI-UHFFFAOYSA-N
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Description

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate is a chemical compound with the molecular formula C21H20O7 It is a derivative of pentofuranose, a type of sugar molecule, and is characterized by the presence of acetate and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate typically involves the protection of hydroxyl groups and subsequent functionalization. One common method involves the acetylation of D-erythro-Pentofuranose followed by benzoylation. The reaction conditions often include the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate involves its interaction with specific molecular targets. The acetate and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate: This compound has similar structural features but includes difluoro and methanesulfonate groups.

    α-D-erythro-Pentofuranose-2-deoxy-2,2-difluoro-3,5-dibenzoate: Another similar compound with difluoro groups.

Uniqueness

D-erythro-Pentofuranose, 2-deoxy-, 1-acetate 3,5-dibenzoate is unique due to its specific combination of acetate and benzoate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

(5-acetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAAPNNOKHRHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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